Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)-
Description
The exact mass of the compound Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- is 285.10889656 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(1-imidazo[1,2-a]pyridin-2-yl-2-methylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O/c1-12(2,18-11(20)13(14,15)16)7-9-8-19-6-4-3-5-10(19)17-9/h3-6,8H,7H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJOBSIWECNCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CN2C=CC=CC2=N1)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142780 | |
| Record name | 2,2,2-Trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534620-40-1 | |
| Record name | 2,2,2-Trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534620-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound Acetamide, 2,2,2-trifluoro-N-(2-imidazo[1,2-a]pyridin-2-yl-1,1-dimethylethyl)- (commonly referred to as Trifluoroacetamide ) is a synthetic derivative of acetamide featuring a trifluoromethyl group and an imidazopyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C₉H₆F₃N₃O
- SMILES Notation : C1=CC2=NC(=CN2C=C1)NC(=O)C(F)(F)F
- InChI Key : UUNDTHNXCSUIRY-UHFFFAOYSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 230.05358 | 144.0 |
| [M+Na]+ | 252.03552 | 152.7 |
| [M+NH₄]+ | 247.08012 | 148.9 |
| [M+K]+ | 268.00946 | 150.2 |
| [M-H]- | 228.03902 | 140.1 |
The biological activity of Trifluoroacetamide is primarily attributed to its interaction with various molecular targets, including kinases and G protein-coupled receptors (GPCRs). The compound acts as a potent inhibitor of specific kinases involved in cellular signaling pathways, which can lead to altered cellular responses and potential therapeutic effects.
Case Studies and Research Findings
-
Kinase Inhibition Studies :
- A study examining small molecule kinase inhibitors indicated that compounds similar to Trifluoroacetamide exhibit significant inhibition of tyrosine kinases, which are crucial in cancer signaling pathways .
- The compound was shown to inhibit the ATP-binding site of specific kinases with nanomolar potency, potentially offering therapeutic benefits in oncology.
- G Protein-Coupled Receptor Activity :
- Antiproliferative Effects :
- Selectivity and Toxicity :
Pharmacological Profile
- IC₅₀ Values : Specific IC₅₀ values for kinase inhibition have been reported in the low nanomolar range.
- Selectivity Index : The selectivity index for Trifluoroacetamide indicates a favorable profile compared to traditional chemotherapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
